molecular formula C8H12F3NO B13540618 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13540618
M. Wt: 195.18 g/mol
InChI Key: HUZDAKURMYBTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Oxabicyclo[221]heptan-2-yl)-2,2,2-trifluoroethan-1-amine is a compound that features a unique bicyclic structure with an oxygen bridge and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, such as alcohols, ketones, and substituted amines. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7(12)5-3-4-1-2-6(5)13-4/h4-7H,1-3,12H2

InChI Key

HUZDAKURMYBTGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.